

The Discovery and Origin of FR179642: A Technical Guide

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Compound of Interest		
Compound Name:	FR179642	
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Abstract

FR179642 is a pivotal semi-synthetic cyclic peptide that serves as the nucleus for the potent echinocandin antifungal agent, Micafungin. This document provides a comprehensive overview of the discovery, origin, and key characteristics of **FR179642**. It details the microbial fermentation process for its precursor, FR901379, the enzymatic conversion to **FR179642**, and the mechanism of action targeting fungal β -1,3-D-glucan synthase. This guide consolidates critical data, experimental methodologies, and visual representations of the underlying biochemical pathways to support further research and development in the field of antifungal therapeutics.

Introduction

FR179642, also known as the Micafungin nucleus, is a key intermediate in the synthesis of Micafungin, a frontline treatment for invasive fungal infections.[1][2] It is derived from the natural product FR901379, a lipopeptide produced by the filamentous fungus Coleophoma empetri.[3][4] The discovery of this class of compounds, the echinocandins, marked a significant advancement in antifungal therapy due to their specific mechanism of action: the inhibition of β -1,3-D-glucan synthase, an enzyme essential for fungal cell wall integrity but absent in mammalian cells.[5][6] This targeted action results in a favorable safety profile. This guide will delve into the technical aspects of **FR179642**'s origin and production.



Discovery and Origin

The journey to **FR179642** begins with the discovery of its precursor, FR901379.

Producing Microorganism

FR901379 is a secondary metabolite produced by the filamentous fungus Coleophoma empetri.[3][4] Strains of this fungus are cultured through fermentation to yield the lipopeptide.

Biosynthesis of the Precursor, FR901379

The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a nonribosomal peptide synthetase (NRPS) and other key enzymes.[4][7] The biosynthetic gene clusters responsible for its production have been identified, paving the way for metabolic engineering efforts to improve yields.[4] The process can be broadly divided into the synthesis of nonproteinogenic amino acids, the assembly of a palmitic acid side chain and six amino acid building blocks, and subsequent post-modification of the cyclized lipohexapeptide.[4]

Physicochemical Properties of FR179642

Property	Value
Molecular Formula	C35H52N8O20S
Molecular Weight	936.89 g/mol
CAS Number	168110-44-9
Appearance	White to off-white solid
Solubility	Soluble in DMSO (slightly, heated), Methanol (slightly, heated, sonicated)

Mechanism of Action: Inhibition of β -1,3-D-Glucan Synthase

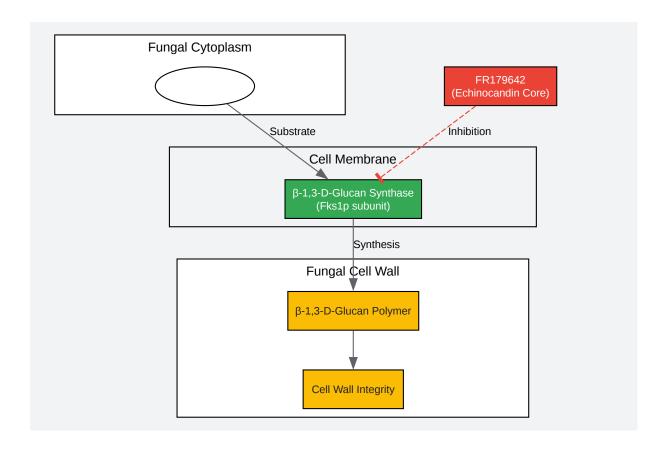
FR179642 is the core structure responsible for the antifungal activity of Micafungin. This activity stems from the non-competitive inhibition of the β -1,3-D-glucan synthase enzyme complex.[1] [5] This enzyme is critical for the synthesis of β -1,3-D-glucan, a major structural component of



the fungal cell wall.[6] By inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and ultimately, cell lysis.[5]

Signaling Pathway and Inhibition

The following diagram illustrates the β -1,3-D-glucan synthesis pathway and the inhibitory action of **FR179642**-based echinocandins.



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Inhibition of β-1,3-D-Glucan Synthesis by **FR179642** Core

Quantitative Data on Inhibitory Activity

While specific IC50 values for **FR179642** are not readily available in public literature, data for closely related pneumocandin and echinocandin compounds demonstrate potent inhibition of β -1,3-D-glucan synthase. Pneumocandin A0, a structurally similar compound, exhibited an



IC50 value of 1.25 μ M in a fluorescent assay and 1 μ M in a radioactivity assay against Candida albicans glucan synthase.

Compound	Target	Assay Type	Organism	IC50
Pneumocandin A0	β-1,3-D-Glucan Synthase	Fluorescent	Candida albicans	1.25 μΜ
Pneumocandin A0	β-1,3-D-Glucan Synthase	Radioactivity	Candida albicans	1.0 μΜ

Experimental Protocols Fermentation of FR901379 from Coleophoma empetri

This protocol outlines the laboratory-scale fermentation process for producing the **FR179642** precursor, FR901379.[3]

- 1. Seed Culture Preparation:
- Inoculate fresh mycelia of C. empetri into 50 mL of seed medium (MKS) in a 250 mL shake flask.
- MKS Medium Composition: Soluble starch 15 g/L, sucrose 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH2PO4 1 g/L, and CaCO3 2 g/L; pH 6.5.
- Incubate for 2 days at 25 °C with shaking at 220 rpm.
- 2. Production Fermentation:
- Inoculate 5 mL of the seed culture into 50 mL of fermentation medium (MKF).
- MKF Medium Composition: Glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH4)2SO4 6 g/L, KH2PO4 1 g/L, FeSO4·7H2O 0.3 g/L, ZnSO4·7H2O 0.01 g/L, and CaCO3 2 g/L; pH 6.5.
- Cultivate at 25 °C with shaking at 220 rpm for 8 days.
- 3. Product Extraction and Analysis:



- Extract the fermentation broth with an equal volume of a suitable organic solvent (e.g., methanol).
- Analyze the extract for FR901379 concentration using High-Performance Liquid Chromatography (HPLC).

Enzymatic Conversion of FR901379 to FR179642

This protocol describes the deacylation of FR901379 to yield **FR179642** using a deacylase enzyme.[2]

- 1. Enzyme Preparation:
- Obtain or prepare a deacylase enzyme capable of cleaving the palmitic acid side chain from FR901379. This can be achieved through fermentation of a microorganism expressing the deacylase gene (e.g., from Streptomyces sp.) and subsequent purification of the crude enzyme.
- 2. Reaction Setup:
- Prepare a buffered solution (e.g., phosphate buffer) at an optimal pH for the deacylase.
- Dissolve the FR901379 substrate in the reaction buffer.
- Add the deacylase enzyme to initiate the reaction.
- 3. Reaction Conditions:
- Maintain the reaction at an optimal temperature (e.g., 30-37 °C) with gentle stirring.
- Monitor the conversion of FR901379 to FR179642 over time using HPLC.
- 4. Product Isolation:
- Once the reaction is complete, purify FR179642 from the reaction mixture using chromatographic techniques.

β-1,3-D-Glucan Synthase Inhibition Assay



This protocol is a representative method to determine the inhibitory activity of compounds like **FR179642** against β -1,3-D-glucan synthase.[8]

- 1. Preparation of Enzyme Source:
- Prepare a crude membrane fraction containing β -1,3-D-glucan synthase from a fungal source (e.g., Candida albicans).
- 2. Reaction Mixture:
- In a microtiter plate, prepare a reaction mixture containing:
 - Tris buffer (pH 7.5)
 - UDP-[14C]glucose (radiolabeled substrate)
 - GTPyS (activator)
 - Bovine Serum Albumin (BSA)
 - The test compound (FR179642) at various concentrations.
- 3. Incubation:
- Initiate the reaction by adding the membrane fraction.
- Incubate the mixture for 1-2 hours at 30 °C.
- 4. Quenching and Product Collection:
- Stop the reaction by adding trichloroacetic acid (TCA).
- Collect the acid-insoluble glucan product by filtration.
- 5. Measurement and Analysis:
- Quantify the radioactivity of the collected product using a scintillation counter.



 Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the producing organism to the final application of the **FR179642** core in antifungal drug synthesis.



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Workflow for the Production and Use of FR179642

Conclusion



FR179642 stands as a testament to the power of natural product discovery and semi-synthetic modification in the development of life-saving therapeutics. Its origin from Coleophoma empetri and its specific, potent inhibition of a crucial fungal enzyme make it and its derivatives, like Micafungin, invaluable assets in the fight against invasive fungal diseases. The detailed methodologies and pathways presented in this guide offer a foundational resource for researchers dedicated to advancing antifungal drug discovery and development.

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